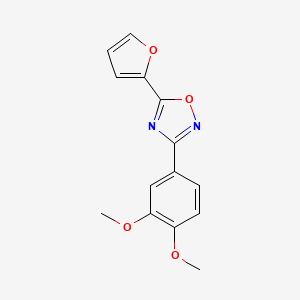

![molecular formula C18H17NO6 B5539172 5-{[(2,6-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5539172.png)

5-{[(2,6-dimethylphenoxy)acetyl]amino}isophthalic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest belongs to a class of chemicals that include aromatic diacid monomers and isophthalic acid derivatives. These compounds are foundational in synthesizing polymers and other complex molecules, often utilized in materials science, medicinal chemistry, and organic electronics due to their unique structural and electronic properties.

Synthesis Analysis

Synthesis of related compounds typically involves multi-step chemical reactions. For example, a novel aromatic diacid monomer can be prepared from phthalic anhydride reacted with an amino acid in acetic acid solution, followed by treatment with thionyl chloride and then reaction with aminoisophthalic acid (Mallakpour & Taghavi, 2008). This process exemplifies the complex synthesis routes often required to produce specific isophthalic acid derivatives.

Molecular Structure Analysis

Molecular structure analysis of these compounds reveals detailed insights into their configurations, which are crucial for their reactivity and physical properties. Techniques such as FT-IR, NMR, and elemental analysis are typically employed to characterize these molecules, providing a comprehensive understanding of their structure (Mallakpour & Taghavi, 2008).

Chemical Reactions and Properties

Chemical reactions involving isophthalic acid derivatives can lead to various products depending on the reactants and conditions. These reactions are fundamental in creating polymers with specific characteristics, including solubility, thermal stability, and optical activity. The versatility in chemical reactions underscores the utility of these compounds in designing materials with tailored properties (Mallakpour & Taghavi, 2008).

Scientific Research Applications

Environmental Monitoring and Detection

One study focused on the development of single-molecule fluorescent probes for the selective and ultrafast sensing of 2,4,6-trinitrophenol (TNP) in water. These probes, designed with variations in the number of amino groups, demonstrated significant potential for environmental monitoring due to their high selectivity and sensitivity toward TNP, a compound of environmental concern. The probes' performance was enhanced by the presence of amino groups, which improved selectivity over other nitro compounds, making them excellent candidates for detecting explosives in environmental samples (Das & Mandal, 2018).

Synthesis of Novel Materials

Research on perfectly branched polyamide dendrons based on 5-(2-aminoethoxy)-isophthalic acid demonstrated a convergent approach to synthesizing these dendrons up to the fourth generation. This process involved repetitive reactions and showcased the potential of such compounds in creating novel materials with specific properties, including those relevant for biomedical applications and material science (Voit & Wolf, 1997).

Catalysis and Chemical Reactions

The synthesis and characterization of 5-(di-phenylphosphino)isophthalic acid bioconjugates were detailed in one study, highlighting their use in asymmetric hydrogenation reactions. These bioconjugates, combined with rhodium(I) complexes, were employed as catalysts, demonstrating the influence of the secondary coordination sphere on catalytic selectivity. This research underscored the role of such compounds in advancing the field of catalysis, particularly in developing more efficient and selective catalytic processes (Kokan & Kirin, 2013).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-[[2-(2,6-dimethylphenoxy)acetyl]amino]benzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO6/c1-10-4-3-5-11(2)16(10)25-9-15(20)19-14-7-12(17(21)22)6-13(8-14)18(23)24/h3-8H,9H2,1-2H3,(H,19,20)(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZRRIRESPEIPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[(2,6-Dimethylphenoxy)acetyl]amino}benzene-1,3-dicarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-bromo-4-quinazolinyl)[2-(dimethylamino)ethyl]amine](/img/structure/B5539091.png)

![N-[bis(dimethylamino)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5539092.png)

![N-(4-fluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5539099.png)

![4-(3-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5539102.png)

![3-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B5539121.png)

![3-(ethylthio)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5539129.png)

![N-[3-(1-pyrrolidinyl)butyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5539134.png)

![2-allyl-9-[(tetrahydro-2-furanylmethoxy)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5539142.png)

![3-{[4-(4-ethoxybenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5539178.png)

![3-[(3-methyl-5-isoxazolyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5539190.png)